molecular formula C27H28BrNO3S B5066845 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5714-03-4

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5066845
CAS No.: 5714-03-4
M. Wt: 526.5 g/mol
InChI Key: JWCPNUPUQPJQTG-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a bromophenyl group, and an ethylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the bromophenyl group can form specific interactions with protein targets. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethylsulfanyl group distinguishes it from other similar compounds, potentially enhancing its bioavailability and interaction with molecular targets .

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO3S/c1-3-33-14-13-32-27(31)24-17(2)29-22-15-20(18-7-5-4-6-8-18)16-23(30)26(22)25(24)19-9-11-21(28)12-10-19/h4-12,20,25,29H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPNUPUQPJQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386486
Record name ST017201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-03-4
Record name ST017201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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